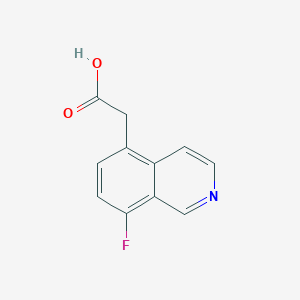
2-(8-Fluoroisoquinolin-5-yl)acetic acid
Cat. No. B8619641
M. Wt: 205.18 g/mol
InChI Key: CCUWKUDZUWKYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073891B2
Procedure details


To a solution of the above ester (200 mg) in DCM (2 mL) was added formic acid (3 mL). The reaction was sealed with a Teflon cap and heater to 50° C. for 16 h. The solvent was removed and the crude product was used without further purification. LCMS showed an m/z of 206.1 with a retention time of 0.437 min, method [1].
Name
ester
Quantity
200 mg
Type
reactant
Reaction Step One



[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.C(O)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:12][C:13]([OH:15])=[O:14])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2
|
Inputs


Step One
|
Name
|
ester
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C2C=CN=CC12)CC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was used without further purification
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=CC(=C2C=CN=CC12)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
